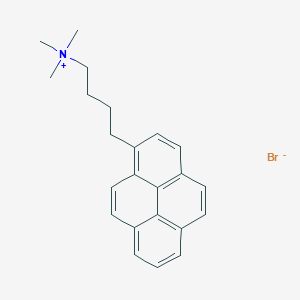
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide: is a chemical compound known for its unique structural properties and applications in various scientific fields. The compound consists of a pyrene moiety attached to a butan-1-aminium group, which is further substituted with three methyl groups. This structure imparts specific photophysical and chemical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide typically involves the alkylation of pyrene with a suitable alkylating agent. One common method includes the reaction of pyrene with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complexation: The compound can form complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Complexation: Metal salts such as copper sulfate and silver nitrate are used to form complexes with the compound.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the pyrene moiety.
Complexation: Metal complexes with distinct photophysical properties.
Scientific Research Applications
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide involves its interaction with molecular targets through non-covalent interactions such as π-π stacking, electrostatic interactions, and hydrogen bonding. These interactions enable the compound to bind to specific targets, altering their function and leading to various biological and chemical effects .
Comparison with Similar Compounds
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate: Similar in structure but with a pyrrole moiety instead of pyrene.
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide is unique due to its strong fluorescence and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high sensitivity and specificity .
Properties
CAS No. |
81341-11-9 |
|---|---|
Molecular Formula |
C23H26BrN |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
trimethyl(4-pyren-1-ylbutyl)azanium;bromide |
InChI |
InChI=1S/C23H26N.BrH/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19;/h6,8-15H,4-5,7,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CJWRLOULUGRQCP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



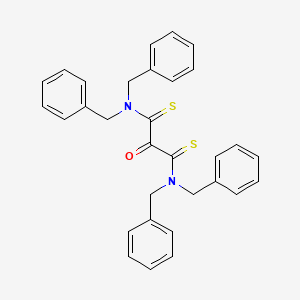

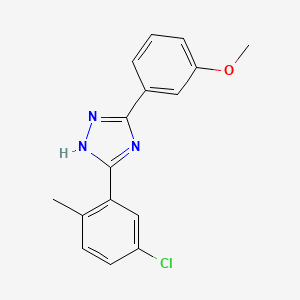

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

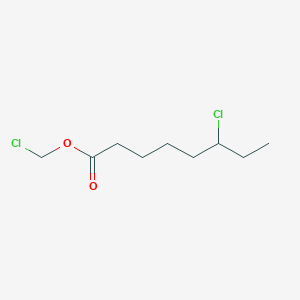
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
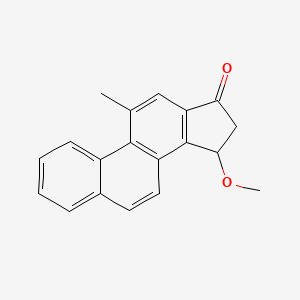


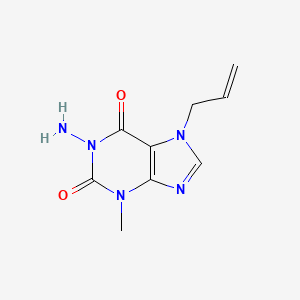
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
